1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-
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Description
“1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)-” is a small molecule that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . It is also known as 1-(biphenyl-4-ylmethyl)-1H-imidazole .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in medicinal chemistry due to their broad range of chemical and biological properties . A novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The process involves N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis
The molecular structure of “1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)-” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The structure is aromatic and highly stable .Chemical Reactions Analysis
Imidazole derivatives are known for their broad range of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton .Safety And Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the exploration of imidazole derivatives for their potential therapeutic applications is a promising area of future research .
properties
IUPAC Name |
5-[phenyl-(4-phenylphenyl)methyl]-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22(21-15-23-16-24-21)19-9-5-2-6-10-19/h1-16,22H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKJGUSMXFFXBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586251 |
Source
|
Record name | 5-[([1,1'-Biphenyl]-4-yl)(phenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- | |
CAS RN |
91679-37-7 |
Source
|
Record name | 5-[([1,1'-Biphenyl]-4-yl)(phenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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